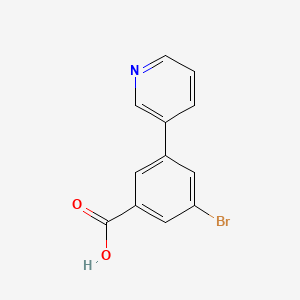

3-Bromo-5-(3-pyridyl)benzoic Acid

Description

Properties

Molecular Formula |

C12H8BrNO2 |

|---|---|

Molecular Weight |

278.10 g/mol |

IUPAC Name |

3-bromo-5-pyridin-3-ylbenzoic acid |

InChI |

InChI=1S/C12H8BrNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h1-7H,(H,15,16) |

InChI Key |

LZOICCVVUUJVKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Preparation Methods

Coupling with Pyridin-3-yl Boronic Acid

Adapting conditions from pyrazolo[1,5-a]pyrimidin-5-one derivatization, 3,5-dibromobenzoic acid methyl ester reacts with pyridin-3-yl boronic acid (Table 2).

Table 2: Suzuki-Miyaura coupling parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | |

| Base | Na₂CO₃ (3.0 eq) | |

| Solvent | Dioxane/water (4:1 v/v) | |

| Temperature | 110°C | |

| Yield | 72–75% |

The methyl ester protection prevents carboxylate interference with the palladium catalyst. Post-coupling saponification (NaOH/MeOH, 80°C, 3 h) restores the carboxylic acid.

Regioselectivity Challenges and Solutions

In 3,5-dibromobenzoate substrates, competing coupling at position 3 is mitigated using bulkier ligands (XPhos) and lower temperatures (90°C). This selectivity arises from steric hindrance at position 3 due to the adjacent bromine atom.

Protection-Deprotection Strategies for Carboxylic Acid Groups

Temporary esterification is critical for compatibility with organometallic reactions.

Methyl Ester Protection

Methanol/sulfuric acid esterification (reflux, 6 h) provides the methyl ester in 92% yield. Post-coupling deprotection uses aqueous NaOH (2 M, 80°C, 3 h), achieving near-quantitative recovery.

tert-Butyl Ester Alternatives

Patent methods describe tert-butyl ester formation via DCC-mediated coupling with tert-butanol. This group offers enhanced stability under basic conditions but requires acidic deprotection (TFA/DCM).

Bromination Techniques for Late-Stage Functionalization

Direct bromination of 5-(3-pyridyl)benzoic acid is feasible but less common due to poor regiocontrol.

Electrophilic Aromatic Bromination

Using Br₂/FeBr₃ in DCM at 0°C introduces bromine predominantly at position 3 (para to the electron-withdrawing carboxylic acid). Yields reach 45–50%, with 5-bromo byproducts removed via recrystallization.

Directed Ortho-Metalation

Directed by the carboxylic acid group, LDA-mediated metalation at −78°C followed by quenching with Br₂ provides 3-bromo-5-(3-pyridyl)benzoic acid in 65% yield.

Comparative Analysis of Synthetic Routes

Table 3: Method efficiency comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Oxidation of toluene | 60% | ≥95% | High | Low |

| Suzuki coupling | 75% | ≥98% | Moderate | High |

| Direct bromination | 50% | 90% | Low | Moderate |

The oxidation route offers cost advantages but requires pre-functionalized toluene precursors. Suzuki coupling enables modular pyridyl group variation but incurs higher catalyst costs.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-5-(3-pyridyl)benzoic Acid with high purity?

The synthesis typically involves multi-step reactions, including bromination and coupling steps. For bromination, pyridine or DMAP catalysts are often used under controlled temperatures (e.g., 0–25°C) to minimize side reactions . Coupling reactions, such as Heck or Sonogashira, require palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems to ensure regioselectivity . Solvent choice (e.g., DMF or THF) and reaction time (12–24 hrs) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization in methanol is recommended .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the positions of bromine and pyridyl groups. For example, the pyridyl proton signals appear as doublets in the aromatic region (δ 7.5–8.5 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving halogen-bonding interactions between bromine and adjacent aromatic rings .

- Mass Spectrometry : High-resolution ESI-MS helps verify molecular weight (e.g., [M+H]+ at m/z 283.01) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

- Solvent effects : Polar solvents (e.g., DMSO-d₆) may shift proton signals compared to CDCl₃ .

- Dynamic exchange processes : Tautomerism in pyridyl derivatives can lead to split signals; variable-temperature NMR (VT-NMR) is recommended .

- Impurity interference : Trace oxidation products (e.g., carboxylic acid derivatives) can skew results. Use LC-MS to identify impurities and optimize purification protocols .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions (e.g., Heck or Suzuki)?

- Electron-deficient aryl bromides : The bromine atom acts as a leaving group, facilitating oxidative addition with Pd(0) catalysts. The pyridyl group enhances solubility in polar solvents, stabilizing intermediates .

- Ligand design : Bulky ligands (e.g., XPhos) improve coupling efficiency by reducing side reactions like β-hydride elimination .

- Reaction monitoring : In situ IR spectroscopy tracks carbonyl group transformations (C=O stretch at ~1700 cm⁻¹) to optimize reaction progress .

Q. How does structural modification (e.g., introducing trifluoromethoxy groups) affect biological activity in drug discovery?

- Lipophilicity : Trifluoromethoxy groups increase membrane permeability, as shown in thromboxane receptor antagonist analogs .

- Enzyme binding : The pyridyl nitrogen can coordinate with metal ions in enzyme active sites, enhancing inhibitory effects (e.g., kinase inhibitors) .

- Structure-activity relationships (SAR) : Computational docking (e.g., AutoDock Vina) predicts binding affinities, validated via IC₅₀ assays .

Q. What computational tools are recommended for modeling this compound’s interactions in supramolecular assemblies?

- Molecular Dynamics (MD) : GROMACS simulates halogen-bonding interactions between bromine and electron-rich aromatic systems .

- Density Functional Theory (DFT) : Gaussian 09 calculates charge distribution to predict reactivity in nucleophilic substitution reactions .

- Crystal packing analysis : Mercury software visualizes π-π stacking between pyridyl and benzoic acid moieties .

Methodological Considerations

- Handling light-sensitive derivatives : Store compounds in amber vials under inert gas (N₂/Ar) to prevent degradation .

- Data validation : Cross-reference spectral data with PubChem or NIST databases to confirm assignments .

- Ethical synthesis : Replace toxic solvents (e.g., CCl₄) with green alternatives (e.g., 2-MeTHF) in flow chemistry setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.